molecular formula C12H14O4 B1199336 Monoisobutyl phthalate CAS No. 30833-53-5

Monoisobutyl phthalate

Cat. No. B1199336
Key on ui cas rn: 30833-53-5
M. Wt: 222.24 g/mol
InChI Key: RZJSUWQGFCHNFS-UHFFFAOYSA-N
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Patent
US09102598B2

Procedure details

A solution of MIBP was prepared by dissolving (5.32 g, 0.0168 moles) MIBP monomer (prepared according to Example 7) in 33% aqueous caustic (7 g) and water (30 mL). To a 2 L glass reactor equipped with pH probe, condenser, agitator, phosgene inlet, and caustic scrubber was added methylene chloride (500 mL), deionized water (140 mL), bisphenol-A (4.68 g, 0.0205 moles), triethylamine (0.10 mL, 0.0007 moles), p-cumylphenol (0.24 g, 0.0011 moles), and MIBP solution. The batch was phosgenated in excess at a rate of 2 grams per min for 2 minutes, maintaining the pH between 9 and 10 with concomitant caustic addition (33% w/w). At the completion of the phosgenation, the reactor was purged with nitrogen to remove excess phosgene. The reaction mixture extracted with dilute acid (1N HCl) and deionized water. The final product was isolated as a white powder by exposing the polymer solution (in methylene chloride) to hot water, evaporating the solvent and providing a white powder. Characterization data for the MIBP-BPA Copolymer (PL-11-116) is provided in Table 1, shown below.
Quantity
4.68 g
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
0.24 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
5.32 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH2:4][O:5][C:6]([C:8]1[C:13]([C:14]([OH:16])=[O:15])=[CH:12][CH:11]=[CH:10][CH:9]=1)=[O:7])[CH3:3].C(Cl)(Cl)=O.[OH:21][C:22]1[CH:27]=[CH:26][C:25]([C:28]([C:31]2[CH:36]=[CH:35][C:34]([OH:37])=[CH:33][CH:32]=2)([CH3:30])[CH3:29])=[CH:24][CH:23]=1.C(N(CC)CC)C.C(C1C=CC(O)=CC=1)(C1C=CC=CC=1)(C)C>O.C(Cl)Cl>[CH3:3][CH:2]([CH2:4][O:5][C:6]([C:8]1[C:13]([C:14]([OH:16])=[O:15])=[CH:12][CH:11]=[CH:10][CH:9]=1)=[O:7])[CH3:1].[CH3:3][CH:2]([CH2:4][O:5][C:6]([C:8]1[C:13]([C:14]([OH:16])=[O:15])=[CH:12][CH:11]=[CH:10][CH:9]=1)=[O:7])[CH3:1].[CH3:30][C:28]([C:25]1[CH:24]=[CH:23][C:22]([OH:21])=[CH:27][CH:26]=1)([C:31]1[CH:36]=[CH:35][C:34]([OH:37])=[CH:33][CH:32]=1)[CH3:29] |f:8.9|

Inputs

Step One
Name
Quantity
4.68 g
Type
reactant
Smiles
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O
Name
Quantity
0.1 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.24 g
Type
reactant
Smiles
C(C)(C)(C1=CC=CC=C1)C1=CC=C(C=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)COC(=O)C1=CC=CC=C1C(=O)O
Name
Quantity
140 mL
Type
solvent
Smiles
O
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
5.32 g
Type
reactant
Smiles
CC(C)COC(=O)C1=CC=CC=C1C(=O)O
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 2 minutes
Duration
2 min
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the pH between 9 and 10
ADDITION
Type
ADDITION
Details
with concomitant caustic addition (33% w/w)
CUSTOM
Type
CUSTOM
Details
At the completion of the phosgenation, the reactor was purged with nitrogen
CUSTOM
Type
CUSTOM
Details
to remove excess phosgene
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture extracted
ADDITION
Type
ADDITION
Details
with dilute acid (1N HCl)

Outcomes

Product
Name
Type
product
Smiles
CC(C)COC(=O)C1=CC=CC=C1C(=O)O
Name
Type
product
Smiles
CC(C)COC(=O)C1=CC=CC=C1C(=O)O.CC(C)(C=1C=CC(=CC1)O)C=2C=CC(=CC2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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